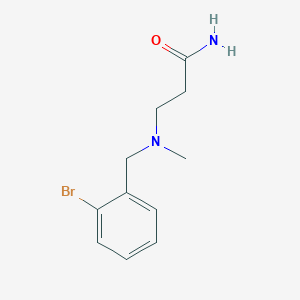
3-((2-Bromobenzyl)(methyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Bromobenzyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-bromobenzylamine with methylamine and a suitable acylating agent. One common method is to react 2-bromobenzylamine with methylamine in the presence of a base, followed by acylation with a propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Bromobenzyl)(methyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary or secondary amines.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
3-((2-Bromobenzyl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzylamine: Lacks the propanamide group, making it less versatile in certain synthetic applications.
N-Methylbenzylamine: Does not have the bromine substitution, affecting its reactivity and binding properties.
3-((2-Chlorobenzyl)(methyl)amino)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
3-((2-Bromobenzyl)(methyl)amino)propanamide is unique due to the presence of both the bromine atom and the propanamide group, which confer specific chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the propanamide group provides additional sites for interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
3-[(2-bromophenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-14(7-6-11(13)15)8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,15) |
Clave InChI |
MUUHBGHVBAJHCL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)N)CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


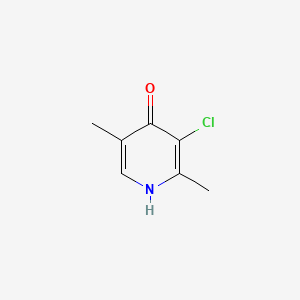
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

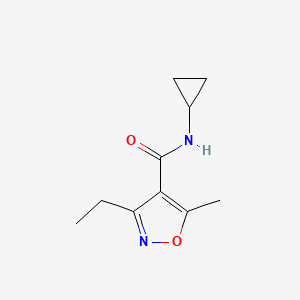
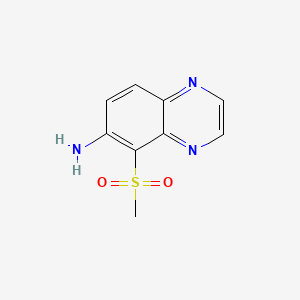
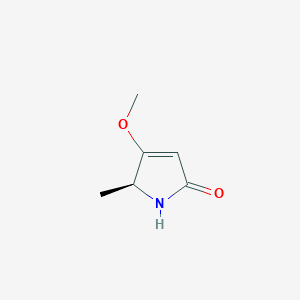

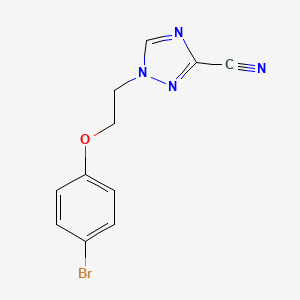
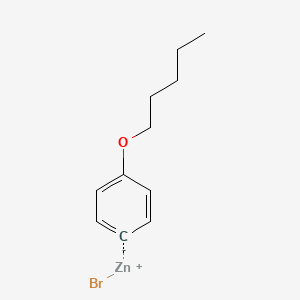
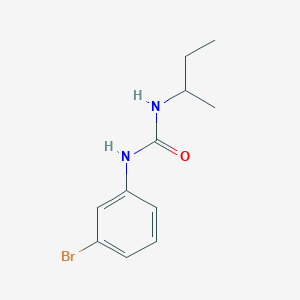
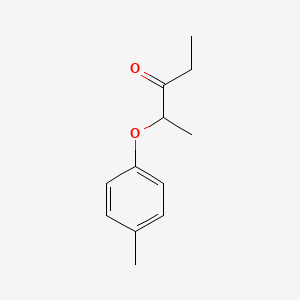
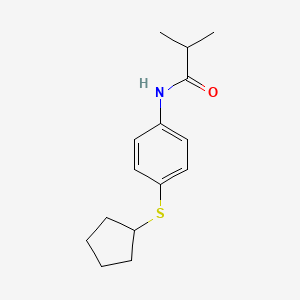

![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
